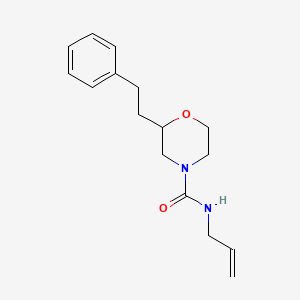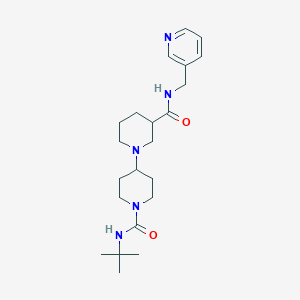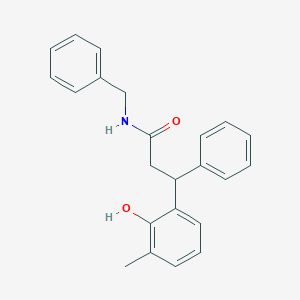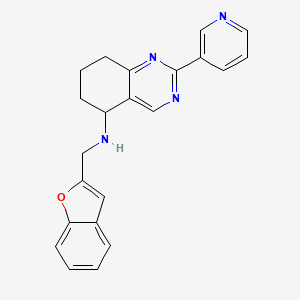
N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. This compound has been found to have potential therapeutic applications in the treatment of various disorders, including pain, inflammation, and anxiety. In
Mecanismo De Acción
The mechanism of action of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide involves the activation of the cannabinoid receptors in the body. These receptors are found in various parts of the body, including the brain, immune system, and peripheral tissues. When N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide binds to these receptors, it triggers a series of biochemical reactions that lead to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation by activating the cannabinoid receptors in the body. It has also been found to have anxiolytic properties, which makes it a potential candidate for the treatment of anxiety disorders. Additionally, N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide has been shown to have a low potential for abuse and dependence, making it a safer alternative to other drugs used for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide in lab experiments is its specificity for the cannabinoid receptors in the body. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide. One area of research is the potential use of this compound in the treatment of anxiety disorders. Another area of research is the development of new analogs of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide that have improved solubility and potency. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other disorders, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide is a synthetic compound that has potential therapeutic applications in the treatment of various disorders, including pain, inflammation, and anxiety. Its mechanism of action involves the activation of the cannabinoid receptors in the body, leading to the reduction of pain and inflammation. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research in this area.
Métodos De Síntesis
The synthesis of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide involves a series of chemical reactions that start with the reaction of morpholine with allyl bromide to form N-allyl morpholine. The intermediate product is then reacted with 2-phenylethylamine to form N-allyl-2-(2-phenylethyl)morpholine. The final step involves the reaction of N-allyl-2-(2-phenylethyl)morpholine with chloroformic acid to form N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide.
Aplicaciones Científicas De Investigación
N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anxiolytic properties. Studies have shown that this compound can reduce pain and inflammation by activating the cannabinoid receptors in the body. It has also been found to have anxiolytic properties, which makes it a potential candidate for the treatment of anxiety disorders.
Propiedades
IUPAC Name |
2-(2-phenylethyl)-N-prop-2-enylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-10-17-16(19)18-11-12-20-15(13-18)9-8-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEPWOGFWMPOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCOC(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenylethyl)-N-prop-2-enylmorpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6080934.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6080940.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6080947.png)

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6080958.png)

![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)
![N-({1-[2-(2H-1,2,3-benzotriazol-2-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6080983.png)
![4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6080986.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6080994.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6081002.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-methyl-N-phenylacetamide](/img/structure/B6081004.png)
![N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)cyclohexanamine](/img/structure/B6081016.png)
